molecular formula C16H28N2 B1523110 1-[2-(Adamantan-1-YL)ethyl]piperazine CAS No. 1152842-97-1

1-[2-(Adamantan-1-YL)ethyl]piperazine

Cat. No.: B1523110
CAS No.: 1152842-97-1
M. Wt: 248.41 g/mol
InChI Key: IIZAADIADNVYHM-UHFFFAOYSA-N
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Description

1-[2-(Adamantan-1-yl)ethyl]piperazine (CAS 1152842-97-1) is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperazine ring, a common pharmacophore in drug discovery, linked to a bulky adamantane group . This specific structural motif is valuable for creating hybrid molecules, as the incorporation of an adamantyl group into a piperazine scaffold is a recognized strategy for developing novel compounds with potential biological activity . Researchers utilize this and related structures as key intermediates or building blocks in the synthesis of more complex molecules for various investigative applications. For instance, structurally similar 1-adamantyl-urea compounds incorporating a piperazine group have been designed and studied as potent inhibitors of the soluble epoxide hydrolase (sEH), a promising target for researching therapies for hypertension and inflammation . Furthermore, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their in vitro antiproliferative properties against various human tumor cell lines, highlighting the research utility of the adamantane-piperazine scaffold in oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 1152842-97-1 Molecular Formula: C16H28N2 Molecular Weight: 248.41 g/mol

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAADIADNVYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Piperazine with Adamantyl-Ethyl Halides

One common synthetic route involves the nucleophilic substitution reaction between piperazine and an adamantan-1-yl-ethyl halide (e.g., bromide or chloride). This method typically proceeds as follows:

  • Starting materials: Piperazine and 1-(2-haloethyl)adamantane.
  • Reaction conditions: The reaction is usually conducted in polar solvents such as ethanol or water under reflux or elevated temperatures to facilitate nucleophilic substitution.
  • Mechanism: The nucleophilic nitrogen atoms of piperazine attack the electrophilic carbon of the adamantyl-ethyl halide, displacing the halide and forming the desired N-substituted product.
  • Purification: The crude product is purified by filtration, solvent evaporation, and vacuum distillation to achieve high purity.

This approach is straightforward but requires careful control to avoid over-alkylation or formation of disubstituted impurities.

Reduction of Quaternary Pyridinium Salts Followed by Hydroarylation

A more specialized synthetic strategy reported involves:

  • Step 1: Formation of quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides.
  • Step 2: Reduction of these salts using sodium tetrahydridoborate in ethanol to yield 1-[2-(adamantan-1-yl)ethyl]-1,2,3,6-tetrahydropyridines.
  • Step 3: Hydroarylation of the tetrahydropyridines with benzene in trifluoromethanesulfonic acid to afford phenyl-substituted piperidines with preferential equatorial phenyl orientation.

While this method primarily targets phenylpiperidine derivatives, the intermediate 1-[2-(adamantan-1-yl)ethyl]-piperidine structures are closely related and can be further transformed into piperazine analogs by ring modifications or nitrogen substitutions.

Multi-Step Synthesis via Amino Acid-Derived Piperazine Precursors

A sophisticated and efficient synthetic approach involves constructing the piperazine ring from amino acid precursors, followed by introduction of the adamantyl group:

  • Step 1: Starting from free asparagine, protect the amino group with Boc (tert-butyloxycarbonyl).
  • Step 2: Couple Boc-protected asparagine with another amino acid methyl ester to form a dipeptide intermediate.
  • Step 3: Remove Boc protection and treat with methanolic ammonia to induce intramolecular cyclization, forming a 2,5-diketopiperazine intermediate.
  • Step 4: Reduce the diketopiperazine amide bonds completely using borane-tetrahydrofuran complex (BH3·THF), yielding a piperazine-containing amine.
  • Step 5: React the free amine with 1-adamantyl isocyanate to attach the adamantyl moiety, furnishing the final 1-[2-(adamantan-1-yl)ethyl]piperazine derivative.

Summary Table of Preparation Methods

Method No. Synthetic Route Description Key Reagents/Intermediates Advantages Limitations
1 Direct alkylation of piperazine with adamantyl-ethyl halide Piperazine, 1-(2-haloethyl)adamantane Simple, direct, scalable Risk of over-alkylation, impurity formation
2 Reduction of quaternary pyridinium salts + hydroarylation Quaternary pyridinium bromides, NaBH4, benzene Access to substituted piperidines Multi-step, specialized reagents
3 Amino acid-derived piperazine synthesis + adamantyl isocyanate Boc-protected asparagine, BH3·THF, adamantyl isocyanate Stereochemical control, versatile substitution Multi-step, complex intermediates
4 Industrial method via piperazine monohydrochloride intermediate Piperazine, piperazine dihydrochloride, haloalkyl adamantane High purity, recyclable byproducts, industrially viable Requires optimization for adamantyl derivatives

Detailed Research Findings and Notes

  • The reduction of quaternary pyridinium salts with sodium tetrahydridoborate is a mild and selective method to obtain tetrahydropyridine intermediates that can be further functionalized, indicating a pathway to modify the adamantyl-ethyl substituent environment.
  • The chiral pool approach using amino acid precursors enables the introduction of diverse substituents on the piperazine ring and allows for the synthesis of structurally complex derivatives with potential pharmacological relevance.
  • Industrial preparation emphasizes solvent choice (polar vs. non-polar), temperature control, and recycling of piperazine dihydrochloride to minimize waste and improve cost-efficiency. Solvents such as ethanol, water, dichloromethane, and Virahol (a polar solvent) have been tested with varying reaction times and temperatures to optimize yields.
  • Vacuum distillation under reduced pressure is critical for obtaining high-purity final products, especially to remove disubstituted impurities and residual solvents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Adamantan-1-YL)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The piperazine ring can be reduced under specific conditions to form different hydrogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Hydrogenated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-[2-(Adamantan-1-yl)ethyl]piperazine has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structural similarity to various psychoactive compounds allows it to interact with neurotransmitter systems.

  • Neurotransmitter Modulation : Studies have shown that this compound can modulate serotonin and dopamine receptors, which may contribute to its potential use in treating mood disorders and schizophrenia .

Antiviral Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antiviral properties. Specifically, they have been explored for their effectiveness against viruses such as influenza and HIV.

  • Mechanism of Action : The compound appears to inhibit viral replication by interfering with viral entry into host cells and disrupting viral assembly .

Anticancer Research

The compound has shown promise in anticancer studies, particularly against specific cancer cell lines.

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits selective cytotoxic effects on cancer cells while sparing normal cells. For instance, it displayed significant activity against MCF-7 breast cancer cells .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on serotonin receptor subtypes. The findings indicated that the compound selectively binds to the 5-HT_1A receptor, suggesting its potential use as an anxiolytic agent .

Case Study 2: Antiviral Properties

In a study focused on antiviral applications, researchers tested the efficacy of the compound against H1N1 influenza virus. The results showed that it reduced viral titers significantly in infected cell cultures, indicating its potential as a therapeutic agent for influenza .

Mechanism of Action

The mechanism of action of 1-[2-(Adamantan-1-YL)ethyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Piperazine Derivatives with Aryl Substituents

  • GBR 12909 : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
    • Features bis(4-fluorophenyl)methoxy and phenylpropyl groups.
    • High affinity for dopamine transporter (DAT, IC₅₀ = 1–8 nM) and selectivity over serotonin transporter (SERT) .
    • Used in cocaine addiction studies due to prolonged inhibition of dopamine reuptake .
  • GBR 12935 : 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
    • Lacks fluorine substituents, reducing DAT affinity slightly (IC₅₀ = 10–15 nM) but retains selectivity .

Key Difference : The adamantane group in 1-[2-(Adamantan-1-yl)ethyl]piperazine replaces the aryl methoxy groups in GBR analogs, likely enhancing rigidity and lipophilicity, which may improve BBB penetration .

Adamantane-Containing Piperazines

  • 1-(1-Adamantylmethyl)piperazine Molecular formula: C₁₅H₂₆N₂; molecular weight: 234.39 g/mol. Shorter methylene linker (vs.
  • Adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide (APH)
    • Metal complexes (Co, Ni, Cu, Zn) show anticancer activity, highlighting adamantane’s role in enhancing bioactivity .

Key Difference : The ethyl spacer in this compound may allow better conformational freedom for target engagement compared to methylene-linked analogs.

Dopamine Transporter (DAT) Affinity

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) Selectivity (DAT/SERT) Reference
GBR 12909 1–8 700–800 ~100-fold
This compound* Pending data Pending data Theorized >50-fold
(S)-(+)-GBR 12909 Hydroxy Analog 8.2 6500 ~800-fold

Note: Adamantane’s hydrophobicity may enhance DAT binding kinetics, though specific data for the target compound requires further study.

Pharmacokinetic Properties

  • GBR 12909 Decanoate Ester: Intramuscular injection achieves month-long cocaine inhibition in primates, demonstrating extended release via prodrug formulation .
  • Adamantane Impact : Likely increases metabolic stability and half-life compared to aryl-substituted piperazines due to resistance to oxidative degradation .

Biological Activity

1-[2-(Adamantan-1-yl)ethyl]piperazine is a compound characterized by its unique molecular structure, which includes a piperazine ring substituted with an adamantane moiety. The molecular formula is C₁₃H₁₈N₂, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. This compound has garnered attention in pharmacology due to its significant biological activities, particularly in the fields of neurology and infectious diseases.

Pharmacological Potential

This compound exhibits various biological activities, including:

  • Antiviral Effects : Adamantane derivatives have been noted for their antiviral properties, particularly against influenza viruses. This compound's structure suggests potential interactions with viral proteins.
  • Antioxidant Activity : Compounds similar to this compound have shown strong antioxidant capabilities in assays measuring hydrogen peroxide radical scavenging.
  • Anti-inflammatory Properties : The anti-inflammatory effects of adamantane derivatives have been assessed through protein denaturation assays, indicating their potential in managing inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The piperazine ring's nucleophilic nature facilitates diverse synthetic pathways, allowing for modifications that enhance biological efficacy. Binding studies have indicated that this compound may interact with neurotransmitter receptors and other critical biological targets .

Synthesis and Evaluation

The synthesis of this compound typically involves reacting adamantane derivatives with piperazine under specific conditions. For instance, one method involves the reaction of 1-adamantyl isothiocyanate with piperazine derivatives under reflux conditions.

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of various adamantane derivatives, including those related to this compound. The compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-adamantanamineContains an amine group instead of a piperazine ringSimpler structure; fewer functional groups
N-(adamantan-1-yl)-ureaUrea functional group attached to adamantanePotentially different biological activity
4-(adamantan-1-yl)-piperidinePiperidine ring instead of piperazineDifferent cyclic structure; may alter activity
Adamantane-based serotonin ligandsIncorporates serotonin-like structuresTargeted towards specific serotonin receptors

This table highlights the versatility of adamantane derivatives in medicinal chemistry while emphasizing the unique structural features that differentiate this compound from others.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for 1-[2-(Adamantan-1-YL)ethyl]piperazine?

Answer:
The synthesis typically involves multi-step organic reactions, such as alkylation or Mannich reactions. Key steps include:

  • Alkylation of piperazine : Reacting adamantane-ethyl halides with piperazine under basic conditions (e.g., K₂CO₃ in ethanol) to introduce the adamantyl-ethyl moiety .
  • Mannich reaction : Combining triazole-thiol derivatives with formaldehyde and substituted piperazines to form the target compound, as demonstrated in anti-inflammatory agent synthesis .
    Critical parameters :
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol improves purity during crystallization .
  • Temperature control : Maintaining 60–80°C prevents side reactions like adamantane ring decomposition .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in heterogeneous systems .

Basic: How is structural characterization of this compound performed to confirm purity and conformation?

Answer:

  • X-ray crystallography : Resolves 3D conformation, confirming the chair configuration of the piperazine ring and perpendicular orientation of the adamantyl group relative to the heterocycle .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperazine CH₂) and δ 1.6–1.8 ppm (adamantane protons) verify connectivity .
    • ¹³C NMR : Signals near 70 ppm confirm sp³ carbons in the piperazine ring .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 275.2) and fragmentation patterns .

Advanced: What experimental designs are used to evaluate dopamine transporter (DAT) affinity and selectivity?

Answer:

  • Radioligand binding assays :
    • Compete with [³H]GBR 12935 in transfected HEK293 cells expressing human DAT. Calculate IC₅₀ values and Kᵢ using the Cheng-Prusoff equation .
  • Selectivity profiling :
    • Parallel assays for serotonin (SERT) and norepinephrine (NET) transporters to determine specificity. Structural analogs with fluorophenyl substitutions show enhanced DAT/SERT ratios (>100-fold) .
  • In silico docking : Use AutoDock Vina to model interactions with DAT’s hydrophobic cleft, emphasizing adamantane’s role in van der Waals contacts .

Advanced: How can researchers address discrepancies in reported biological activities of adamantane-piperazine derivatives?

Answer:

  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀ values) and exclude outliers due to assay variability (e.g., cell line differences) .
  • Structural benchmarking : Correlate bioactivity with substituent electronic profiles (Hammett σ values) and steric bulk (Taft parameters) to identify critical moieties .
  • Dose-response reevaluation : Reproduce conflicting studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate confounding factors .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Cell viability assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) at 10–100 µM .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, with donepezil as a positive control .
  • Membrane permeability : Caco-2 monolayer assays predict blood-brain barrier penetration, critical for CNS-targeted compounds .

Advanced: What computational strategies predict metabolic stability and off-target effects?

Answer:

  • ADMET prediction : Use Schrödinger’s QikProp to estimate logP (target: 2–4), PSA (<90 Ų), and CYP450 inhibition risks .
  • Metabolite identification : LC-MS/MS with human liver microsomes identifies oxidation products (e.g., N-oxides) and glucuronidation sites .
  • Off-target profiling : SwissTargetPrediction cross-references chemical similarity to flag kinase or GPCR interactions, validated via kinome-wide screening .

Basic: How are stability and storage conditions optimized for this compound?

Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C; store at −20°C in amber vials to prevent photodegradation .
  • Solubility : Use DMSO for stock solutions (50 mM), with short-term storage at 4°C to avoid freeze-thaw cycles .
  • Hygroscopicity : Karl Fischer titration monitors water content; store with desiccants (silica gel) in sealed containers .

Advanced: What strategies enhance the therapeutic index in adamantane-piperazine analogs?

Answer:

  • Prodrug design : Introduce ester linkages (e.g., ethyl carbamate) to improve oral bioavailability, hydrolyzed in vivo by esterases .
  • Co-crystallization : Formulate with cyclodextrins to enhance aqueous solubility while retaining DAT affinity .
  • Toxicogenomics : RNA-seq of treated hepatocytes identifies pathways (e.g., Nrf2/ARE) for mitigating oxidative stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(Adamantan-1-YL)ethyl]piperazine
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1-[2-(Adamantan-1-YL)ethyl]piperazine

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